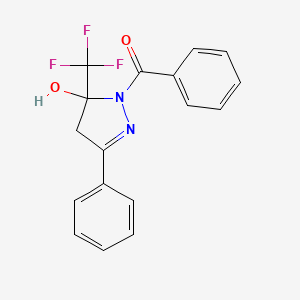

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2/c18-17(19,20)16(24)11-14(12-7-3-1-4-8-12)21-22(16)15(23)13-9-5-2-6-10-13/h1-10,24H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIZXSKDPAABMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386315 | |

| Record name | AC1MEPNB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5660-33-3 | |

| Record name | AC1MEPNB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is with a molar mass of approximately 334.29 g/mol. The presence of the trifluoromethyl group is notable for enhancing biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets .

Anti-inflammatory Activity

Research indicates that derivatives of the pyrazole scaffold exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives showed IC50 values in the low micromolar range against COX-1 and COX-2, suggesting their potential as anti-inflammatory agents .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 | 0.01 | 344.56 |

| Compound B | 60.56 | 54.65 | - |

| Compound C | 57.24 | - | - |

Analgesic Activity

In vivo studies have shown that pyrazole derivatives can also exhibit analgesic effects comparable to standard analgesics such as celecoxib and indomethacin. The analgesic activity was assessed using models such as the formalin test and hot plate test, with some compounds achieving over 50% inhibition of pain responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate its mechanism of action and to optimize its efficacy .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group at the para position of the phenyl ring significantly enhances the biological activity of pyrazole derivatives. SAR studies indicate that modifications to the phenyl ring can lead to variations in potency and selectivity for specific targets .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increased potency |

| Para-substitution | Enhanced selectivity for COX |

| Alkyl substitutions | Variable effects on solubility |

Case Studies

A notable case study involved a series of synthesized pyrazole derivatives where compound modifications led to enhanced anti-inflammatory effects. These compounds were tested in animal models, demonstrating significant reductions in edema compared to controls .

Scientific Research Applications

Medicinal Chemistry

1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to the presence of the trifluoromethyl group, which is known to enhance the lipophilicity and membrane permeability of compounds .

- Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways.

- Anticancer Potential : Preliminary studies suggest that 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may inhibit cancer cell proliferation in vitro. Its mechanism appears to involve apoptosis induction in various cancer cell lines .

Agricultural Applications

The compound has also been explored for its applications in agriculture:

- Pesticidal Activity : Due to its unique chemical structure, it has shown promise as an effective pesticide. Its application can lead to improved pest resistance in crops without significant toxicity to non-target organisms .

- Herbicide Development : Research indicates that derivatives of this compound can be developed into herbicides with selective action against specific weed species while minimizing harm to crops .

Materials Science

In materials science, 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications:

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties due to its strong intermolecular interactions .

- Coatings : Its incorporation into coatings can improve resistance to solvents and chemicals, making it suitable for protective coatings in industrial applications .

Case Studies

Several case studies highlight the practical applications of 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol:

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The hydroxyl (-OH) and carbonyl (C=O) groups enable bidentate chelation with transition metals. Key complexes include:

| Metal Ion | Reaction Conditions | Complex Structure | Reference |

|---|---|---|---|

| Mn(III) | Ethanol, reflux, 6 h | [Mn(L)₃] (L = deprotonated pyrazolone ligand) | |

| Fe(III) | Methanol, room temperature, 12 h | Octahedral [Fe(L)₂Cl₂]⁺ with two bidentate ligands and two chloride counterions | |

| U(VI) | Ethanol/water (1:1), 60°C, 24 h | [UO₂(L)₂(EtOH)] with uranyl center coordinated by two ligands and ethanol |

These complexes demonstrate enhanced antimicrobial activity compared to the free ligand, with MIC values reduced by 4–8× against S. aureus and E. coli.

Oxidation Reactions

The dihydropyrazole ring undergoes oxidative aromatization to form fully conjugated pyrazoles:

Reaction Pathway

-

Conditions : Dichlorodicyanoquinone (DDQ) in toluene at 80°C for 4 h .

-

Yield : 75–90% for analogous trifluoromethylated pyrazoles .

-

Product : 1-benzoyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (aromatized derivative) .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic displacement under acidic conditions:

Example Reaction

-

Substrates : Benzyl halides, tosyl chlorides, or sulfonyl chlorides .

-

Products : Ethers (e.g., 5-benzyloxy derivatives) or sulfonate esters (e.g., 5-tosyloxy) .

Electrophilic Aromatic Substitution

The phenyl and benzoyl rings undergo regioselective substitution:

Condensation Reactions

The carbonyl group reacts with amines to form Schiff bases or hydrazones:

Schiff Base Formation

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the pyrazolone ring undergoes structural changes:

-

Acid (H₂SO₄, 96%) : Dehydration to form 3-phenyl-5-(trifluoromethyl)-1H-pyrazole (85% yield) .

-

Base (NaOH, EtOH) : Ring-opening via cleavage of the N–N bond, generating β-ketoamide derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–F bond activation in the trifluoromethyl group:

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares substituents, molecular weights, and reported activities of structurally related compounds:

*Calculated from molecular formula C₁₈H₁₅F₃N₂O₂.

Key Observations :

- The trifluoromethyl group is a common feature in analogs, enhancing lipophilicity and metabolic stability .

- The hydroxyl group at position 5 may participate in hydrogen bonding, critical for target engagement .

Crystallographic and Analytical Tools

Structural characterization of similar compounds employs:

Q & A

Q. What are the optimal synthetic routes for 1-benzoyl-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via cyclocondensation of substituted hydrazides with ketones or aldehydes under acidic conditions. For example, similar pyrazole derivatives are prepared by refluxing substituted benzoic acid hydrazides with carbonyl compounds in ethanol or acetic acid . Key parameters include:

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Spectroscopy : Use IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl (-CF₃) splitting patterns .

- X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles (e.g., C–C: ~1.50 Å, C–O: ~1.23 Å) . ORTEP-3 software visualizes molecular geometry .

Advanced Research Questions

Q. What conformational dynamics arise from the dihydro-pyrazole core, and how do substituents like trifluoromethyl influence electronic properties?

The 4,5-dihydro-1H-pyrazole ring adopts a half-chair conformation, with the trifluoromethyl (-CF₃) group inducing steric strain and electron-withdrawing effects. Computational studies (DFT) reveal:

- Electrostatic potential maps : -CF₃ increases electrophilicity at the 5-position, enhancing reactivity in nucleophilic substitutions .

- Torsional angles : The benzoyl group at N1 creates a dihedral angle of ~40° with the phenyl ring at C3, affecting π-π stacking .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from dynamic effects. Strategies include:

- Variable-temperature NMR : Detects rotational barriers of the benzoyl group .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformers .

- DSC/TGA : Assesses thermal stability and phase transitions impacting crystallographic packing .

Q. What methodologies are recommended for studying the compound’s bioactivity, given its structural similarity to anticonvulsant agents?

- In vitro assays : Use the maximal electroshock (MES) test for anticonvulsant activity, comparing ED₅₀ values to reference drugs like phenytoin .

- SAR studies : Modify the benzoyl or phenyl groups to evaluate potency changes. For example, electron-withdrawing substituents (-Cl, -CF₃) enhance blood-brain barrier penetration .

- Molecular docking : Target GABAₐ receptors (PDB: 6X3T) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.